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Compound of Interest

Compound Name: N-Isopropyl Carvedilol

CAS No.: 1246819-01-1

Cat. No.: B600939 Get Quote

Executive Summary
In the high-stakes domain of pharmaceutical impurity profiling, N-Isopropyl Carvedilol (CAS:

1246819-01-1) represents a critical process-related impurity.[1][2] Arising typically from the

unintended alkylation of the secondary amine in Carvedilol, this impurity poses challenges in

both synthesis control and downstream purification.

This guide provides a rigorous technical framework for the identification, structural elucidation,

and control of N-Isopropyl Carvedilol. It is designed for analytical scientists and process

chemists, moving beyond basic detection to establishing definitive structural proof and causal

origin.

Part 1: Theoretical Origin & Synthetic Logic
The Mechanism of Formation
Carvedilol acts as a secondary amine. The formation of N-Isopropyl Carvedilol is classically

attributed to N-alkylation or Reductive Amination.

Pathway A (Reductive Amination - Most Probable): This occurs when Carvedilol is exposed

to Acetone (a common solvent for crystallization or cleaning) in the presence of a reducing

environment (e.g., residual hydrides or catalytic hydrogenation conditions). The secondary
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amine reacts with acetone to form a Schiff base (imine/enamine), which is subsequently

reduced to the N-isopropyl tertiary amine.

Pathway B (Direct Alkylation): Reaction with an isopropyl halide (e.g., 2-bromopropane) if

used in the facility, though this is less common in standard Carvedilol synthesis routes.

Synthetic Pathway Visualization
The following diagram illustrates the transformation of the Carvedilol API into the N-Isopropyl

impurity via the Acetone-Adduct pathway.
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Figure 1: Mechanism of N-Isopropyl Carvedilol formation via reductive amination of the

secondary amine core.

Part 2: Chromatographic Isolation (LC-UV-MS)
To elucidate the structure, the impurity must first be resolved from the parent API. N-Isopropyl
Carvedilol, being a tertiary amine with an additional alkyl group, exhibits higher lipophilicity

than Carvedilol.

HPLC/UPLC Method Parameters
The following protocol ensures baseline separation (Resolution > 2.0).
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Parameter Specification Causality / Rationale

Stationary Phase
C18 (L1) Hybrid Particle (e.g.,

BEH C18), 1.7 µm

High pH stability is required as

basic mobile phases improve

peak shape for amines.

Mobile Phase A
10 mM Ammonium

Bicarbonate (pH 9.5)

High pH keeps the amine

neutral/less ionized, increasing

retention and separation factor.

Mobile Phase B Acetonitrile (ACN)

Strong solvent strength to

elute the lipophilic N-isopropyl

impurity.

Gradient 20% B to 80% B over 15 mins

Shallow gradient required to

resolve the impurity which

likely elutes on the tail of the

API.

Detection UV @ 240 nm & 285 nm
240 nm for the carbazole

moiety; 285 nm for specificity.

Relative Retention (RRT) ~1.15 - 1.25

The isopropyl group adds

hydrophobicity, causing later

elution than Carvedilol.

Part 3: Mass Spectrometry (MS/MS) Profiling
Mass spectrometry provides the first tier of structural confirmation. We utilize Electrospray

Ionization (ESI) in Positive Mode.

MS Data Summary
Parent Carvedilol (MW): 406.47 Da

N-Isopropyl Carvedilol (MW): 448.55 Da (+42 Da shift corresponding to C3H6)

Fragmentation Logic (MS2)
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In MS/MS, the fragmentation pattern confirms the location of the modification. The "N-

isopropyl" group is attached to the central nitrogen, affecting the fragmentation of the ethyl-

amine chain.

Ion Type m/z (approx)
Structural
Assignment

Diagnostic Value

[M+H]+ 449.2
Protonated Molecular

Ion

Confirms mass

increase of +42 Da

(Isopropyl).

Fragment A ~224.1
Carbazole-epoxide

head group

Often unchanged,

indicating the

modification is NOT

on the carbazole ring.

Fragment B ~150-180 Phenoxy-ethyl tail

Shifts in these

fragments suggest the

modification is on the

amine linker.

Loss -43 Da
Loss of Isopropyl

radical/group

Definitive proof of the

isopropyl moiety.

Part 4: NMR Spectroscopy (Structural Confirmation)
While MS confirms the mass, NMR provides the connectivity. The 1H-NMR spectrum of N-
Isopropyl Carvedilol will show distinct signals absent in the parent API.

Comparative NMR Table (DMSO-d6)
Note: Chemical shifts are representative estimates based on structural shielding/deshielding

effects.
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Proton Assignment
Carvedilol (Parent)
δ (ppm)

N-Isopropyl
Carvedilol
(Impurity) δ (ppm)

Analysis

N-H (Amine) ~2.0 - 3.0 (Broad) Absent

The loss of the

secondary amine

proton confirms N-

substitution.

Isopropyl -CH

(Methine)
N/A ~3.0 - 3.5 (Septet)

Diagnostic signal. The

methine proton of the

isopropyl group,

coupled to two

methyls.

Isopropyl -CH3

(Methyls)
N/A ~1.1 - 1.3 (Doublet)

Two equivalent methyl

groups (6H

integration). Strong

diagnostic doublet.

Carbazole Aromatic 7.0 - 8.3 (Multiplet) 7.0 - 8.3 (Multiplet)

Unchanged. Confirms

the carbazole core is

intact.

Phenoxy Aromatic 6.6 - 7.0 (Multiplet) 6.6 - 7.0 (Multiplet)

Unchanged. Confirms

the phenoxy tail is

intact.

Analytical Decision Workflow
The following DOT diagram outlines the logical flow for confirming the structure of N-Isopropyl
Carvedilol.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b600939?utm_src=pdf-body
https://www.benchchem.com/product/b600939?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b600939?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unknown Impurity Detected
(RRT ~1.2)

LC-MS/MS Analysis
([M+H]+ = 449)

Mass Shift +42 Da?
(Indicates C3H6 addition)

1H-NMR Isolation
(Prep-HPLC)

Yes

Diagnostic Signals?
(Septet ~3.0ppm, Doublet ~1.2ppm)

CONFIRMED:
N-Isopropyl Carvedilol

Yes

Click to download full resolution via product page

Figure 2: Step-by-step analytical decision tree for structural confirmation.

Part 5: Regulatory & Control Strategy
ICH Q3A/Q3B Compliance
Under ICH guidelines, N-Isopropyl Carvedilol is considered a Process Related Impurity.
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Reporting Threshold: 0.05% (or 0.10% depending on dose).

Identification Threshold: 0.10% (requires structural evidence provided above).

Qualification Threshold: 0.15% (requires safety/tox studies).

Control Measures
To mitigate the formation of this impurity during manufacturing:

Solvent Swap: Avoid using Acetone in the final crystallization step if the secondary amine is

free. Use Ethyl Acetate or Isopropyl Alcohol (IPA) cautiously (IPA is less reactive than

acetone but can still participate in alkylation under extreme conditions, though acetone/Schiff

base formation is the primary risk).

pH Control: Ensure the reaction environment does not favor Schiff base formation (avoid

acidic catalysis in the presence of ketones).

Purging: If formed, the impurity is more lipophilic; it can be purged using a wash with a non-

polar solvent or by recrystallization from a polar solvent where the impurity remains in the

mother liquor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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